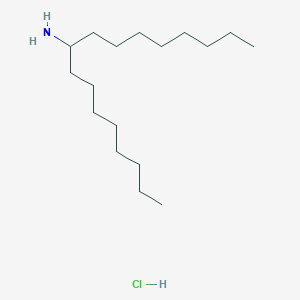

Heptadecan-9-amine hydrochloride

Description

Heptadecan-9-amine hydrochloride is the hydrochloride salt of heptadecan-9-amine, a primary aliphatic amine with a 17-carbon chain and the amine group positioned at the ninth carbon. Key properties include:

- Molecular formula: C₁₇H₃₇N·HCl.

- Molecular weight: ~291.94 g/mol (255.48 g/mol for the free base + 36.46 g/mol for HCl) .

- Physical state: Colorless to light yellow liquid.

- Density: 0.81 g/ml.

- Boiling point: 120°C at 0.1 mmHg (free base) .

- Applications: Used in energy storage devices, such as alkyl-amino functionalized reduced graphene oxide (rGO) composites, to enhance electrode thickness and capacitance .

Its long alkyl chain confers lipophilicity, making it suitable for material science applications where dispersion in organic matrices or surface functionalization is critical .

Properties

CAS No. |

5429-71-0 |

|---|---|

Molecular Formula |

C17H38ClN |

Molecular Weight |

291.9 g/mol |

IUPAC Name |

heptadecan-9-amine;hydrochloride |

InChI |

InChI=1S/C17H37N.ClH/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2;/h17H,3-16,18H2,1-2H3;1H |

InChI Key |

QEURDSQISWCHGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 9-Heptadecanol

The synthesis begins with the formation of 9-heptadecanol through a Grignard reaction between n-octylmagnesium bromide and ethyl formate. In anhydrous tetrahydrofuran (THF), ethyl formate reacts with the Grignard reagent at 20°C to produce a secondary alcohol after hydrolysis with ammonium chloride. This method achieves an 89.3% yield, with purification via recrystallization from acetonitrile yielding white crystalline solids.

Reaction Scheme:

$$

\text{Ethyl formate} + \text{2 C}8\text{H}{17}\text{MgBr} \xrightarrow{\text{THF}} \text{9-Heptadecanol} \xrightarrow{\text{NH}4\text{Cl}} \text{C}{17}\text{H}_{36}\text{O}

$$

Conversion to 9-Bromoheptadecane

9-Heptadecanol undergoes bromination using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This step typically achieves 85–90% conversion, though competing elimination reactions may reduce yields if temperature control is inadequate.

Amination and Hydrochloride Formation

The bromoalkane intermediate reacts with aqueous ammonia in a sealed reactor at 120°C for 24 hours, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. This method, while straightforward, requires careful exclusion of moisture during the Grignard step and precise stoichiometry in the amination phase.

Reductive Amination of 9-Heptadecanone

Oxidation of 9-Heptadecanol to 9-Heptadecanone

Using a TEMPO/oxidant system (e.g., iodobenzene diacetate in acetonitrile), 9-heptadecanol is oxidized to the corresponding ketone at 60–70°C. The reaction progress is monitored via ¹H NMR until the alcohol signal (δ 3.58 ppm) disappears, typically within 6–8 hours.

Reductive Amination Protocol

9-Heptadecanone undergoes reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. The reaction proceeds at 35°C for 48 hours, yielding the amine after aqueous workup and acidification with HCl gas. This method circumvents the need for halogenated intermediates but requires rigorous control of pH to minimize imine hydrolysis.

Nucleophilic Substitution of 9-Bromoheptadecane

Bromoalkane Synthesis via Appel Reaction

An alternative to Grignard-derived bromoalkanes involves the Appel reaction, where 9-heptadecanol reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane. This room-temperature method provides 80–85% yields of 9-bromoheptadecane with minimal side products.

Ammonolysis under High-Pressure Conditions

In an autoclave, 9-bromoheptadecane reacts with liquid ammonia at 150°C and 50 bar pressure for 12 hours. The high-pressure conditions favor nucleophilic substitution over elimination, achieving 75–80% conversion to the amine. Subsequent HCl treatment in diethyl ether affords the hydrochloride salt as a hygroscopic solid.

Comparative Analysis of Synthetic Methods

Key Observations:

- The Grignard route provides the highest yield (89.3%) but requires anhydrous conditions and skilled handling of reactive intermediates.

- Reductive amination offers a one-pot transformation from alcohol to amine but necessitates expensive borohydride reagents.

- Industrial scalability favors the nucleophilic substitution method due to simpler equipment requirements, though yields are moderate.

Chemical Reactions Analysis

Types of Reactions: Heptadecan-9-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amides or reduction to form primary amines.

Condensation Reactions: It can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Condensation Reagents: Such as carbodiimides or acid chlorides for amide formation.

Major Products Formed:

Amides: Formed through condensation reactions.

Primary Amines: Formed through reduction reactions.

Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Heptadecan-9-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Utilized in the study of biological membranes and as a surfactant in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Employed in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptadecan-9-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. In drug delivery systems, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Heptadecan-9-amine hydrochloride with other amine hydrochlorides:

Key Observations :

- Chain Length and Lipophilicity : Heptadecan-9-amine HCl’s long alkyl chain (C17) distinguishes it from shorter-chain amines like Memantine HCl (C12) or Tapentadol HCl (C14). This results in lower aqueous solubility but superior compatibility with hydrophobic materials .

- hexyl) correlate with higher melting points (190–195°C vs. 160°C). This suggests Heptadecan-9-amine HCl may exhibit similar trends .

- Functional Groups : Heterocyclic or aromatic moieties in Tapentadol (opioid backbone) and Memantine (adamantane structure) enable pharmaceutical activity, unlike Heptadecan-9-amine’s purely aliphatic structure .

Analytical Challenges

Chemical analysis of amine hydrochlorides () faces challenges such as:

- Solubility Differences: Heptadecan-9-amine HCl’s lipophilicity may require non-polar solvents for chromatography, unlike water-soluble Memantine HCl .

- Structural Complexity : Heterocyclic amines (e.g., Tapentadol HCl) necessitate advanced spectroscopic techniques (FTIR, NMR) for identification, whereas aliphatic amines like Heptadecan-9-amine HCl are simpler to characterize .

Material Science (Heptadecan-9-amine HCl)

- Energy Storage : Functionalization of rGO with Heptadecan-9-amine enhances electrode thickness (via alkyl chain spacing) and capacitance, outperforming shorter-chain analogs in micro-supercapacitors (MSCs) .

- Comparative Advantage : Long alkyl chains improve dispersion in organic matrices, reducing aggregation in graphene-based composites compared to aromatic amines like benzydamine HCl .

Pharmaceutical Compounds

- Memantine HCl : Rigid adamantane structure enables blood-brain barrier penetration, a feature absent in flexible aliphatic amines .

- Dosulepin HCl: Tricyclic structure confers antidepressant activity via serotonin/norepinephrine reuptake inhibition, contrasting with Heptadecan-9-amine’s non-pharmacological role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.